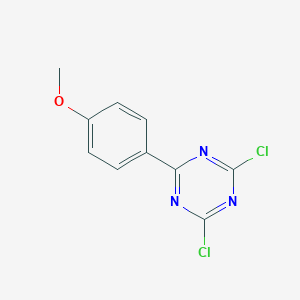

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYIXJKYQUJKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451809 | |

| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90723-86-7 | |

| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules. This document consolidates available data on its identity, physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications, particularly in the development of UV absorbers and as a scaffold for pharmacologically active compounds. Furthermore, this guide explores the inhibitory potential of its derivatives on key biological signaling pathways, namely VEGFR-2 and FGFR-1, which are critical in angiogenesis and cancer progression.

Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound.[1] Its core structure consists of a 1,3,5-triazine ring substituted with two chlorine atoms and a 4-methoxyphenyl group.[1] The presence of the electron-withdrawing triazine ring and the reactive chlorine atoms makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3][4] |

| CAS Number | 90723-86-7 | [1][2][3][5] |

| Molecular Formula | C₁₀H₇Cl₂N₃O | [1][5] |

| Molecular Weight | 256.09 g/mol | [1][5] |

| Appearance | Off-white powder/crystal | [6][7] |

| Melting Point | 132-136 °C | [8] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | [1][3][4] |

| InChI Key | JOYIXJKYQUJKQO-UHFFFAOYSA-N | [1][2][3][4] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Spectral Data

| Technique | Data | Source(s) |

| ¹H NMR | δ 3.85 (s, 3H), 7.10 (m, 2H), 7.90 (m, 2H) | [8] |

| ¹³C NMR | Data for related triazine structures suggest characteristic signals for the triazine ring carbons and the substituted phenyl ring. Specific data for the target compound is not readily available in the searched literature. | [6][9] |

| Infrared (IR) | IR spectra of triazine derivatives show characteristic in-plane ring deformation vibrations. A published spectrum for a related synthesis product shows peaks at 1250 and 3070 cm⁻¹. | [8] |

| Mass Spectrometry (MS) | The exact mass is 254.9966172 Da. The isotopic pattern would be characteristic for a molecule containing two chlorine atoms. | [3][4] |

Reactivity and Synthesis

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity allows for the sequential and controlled introduction of various functional groups.

Key Reactions:

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted triazines.[1][2]

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction provides an efficient method for the synthesis of the title compound from cyanuric chloride and 4-methoxyphenylboronic acid.[1][10]

-

Friedel-Crafts Alkylation: An alternative synthetic route involves the Lewis acid-catalyzed alkylation of anisole with cyanuric chloride.[10]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

This protocol is based on a patented method and offers high yields and purity.[10]

Materials:

-

p-methoxyphenylboronic acid

-

Cyanuric chloride

-

Potassium carbonate

-

Ethanol

-

Magnetic silica-supported palladium complex (catalyst)

-

Reaction flask

-

Magnetic stirrer

-

External magnet

Procedure:

-

To a reaction flask, add p-methoxyphenylboronic acid (e.g., 11 mmol), cyanuric chloride (e.g., 10 mmol), potassium carbonate (e.g., 20 mmol), ethanol (e.g., 25 mL), and the magnetic silica-supported palladium complex (e.g., 0.1 g).[10]

-

Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 2.5 hours).[10]

-

Upon completion of the reaction, use an external magnetic field to separate and recover the catalyst.[10]

-

Recover the solvent from the product phase to obtain the crude product.[10]

-

Recrystallize the crude product from ethanol and dry to obtain pure this compound.[10] Yields of up to 96.0% and purities of up to 99.4% have been reported using variations of this method.[10]

Synthesis via Friedel-Crafts Reaction

This method utilizes a Lewis acid catalyst to facilitate the reaction between cyanuric chloride and anisole.

Materials:

-

Cyanuric chloride

-

Anisole

-

Aluminum chloride (AlCl₃)

-

Acetone (anhydrous)

-

50% Hydrochloric acid (HCl)

-

Stirrer

-

Ice bath

Procedure:

-

Prepare a stirred solution of cyanuric chloride (e.g., 0.108 mol) and anisole (e.g., 0.108 mol) in acetone (50 mL).[8]

-

Cool the mixture to 0–5 °C using an ice bath.

-

Add AlCl₃ (e.g., 0.108 mol) portion-wise to the cooled mixture over 2 hours.[8]

-

Continue stirring the mixture for an additional 15 hours at room temperature.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (3:2) eluent.[8]

-

Once the reaction is complete, treat the mixture with 50% HCl.[8]

-

Filter the solid product, wash with water until neutral, and dry.

-

Crystallize the product from acetone. A yield of 55% has been reported for this method.[8]

Applications and Biological Relevance

This compound serves as a crucial intermediate in several fields:

-

UV Absorbers: It is a key precursor in the synthesis of Bemotrizinol, a broad-spectrum UV absorber used in sunscreens.[5][11]

-

Materials Science: The triazine core is utilized in the creation of advanced polymers and coatings.[1]

-

Medicinal Chemistry: Triazine derivatives have been explored for their potential as antimicrobial and anticancer agents.[1] The core structure is a versatile scaffold for developing compounds that can interact with various biological targets.[1][2]

Potential Biological Signaling Pathway Inhibition

While direct studies on the biological signaling pathways of this compound are limited, its derivatives have shown inhibitory activity against key receptor tyrosine kinases involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[8]

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][10] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.[12]

Caption: Potential inhibition of the VEGFR-2 signaling pathway by triazine derivatives.

FGFR-1 Signaling Pathway

The FGFR-1 pathway is also crucial for cell proliferation, differentiation, and angiogenesis.[13] Aberrant activation of this pathway is implicated in various cancers.

Caption: Potential inhibition of the FGFR-1 signaling pathway by triazine derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a precursor to high-value chemicals. This guide has summarized its key chemical and physical properties, provided detailed synthetic protocols, and highlighted its applications. The potential for its derivatives to inhibit critical cancer-related signaling pathways underscores the importance of this chemical scaffold in ongoing drug discovery and development efforts. Further research into the specific biological activities of this compound and its analogues is warranted to fully exploit its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | Signaling by FGFR1 [reactome.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 90723-86-7 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]

- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. FGFR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a synthetic heterocyclic compound belonging to the s-triazine class. While primarily utilized as a versatile intermediate in organic synthesis for the creation of a diverse range of derivatives, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with numerous analogues exhibiting significant biological activities.[1][2] This technical guide provides an in-depth overview of the plausible mechanisms of action of this compound, drawing upon the established biological activities of structurally related 1,3,5-triazine derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

It is important to note that while the broader class of 1,3,5-triazines has been studied for various biological activities, specific experimental data on the direct biological effects of this compound is not extensively available in public databases.[3] The proposed mechanisms and experimental protocols are therefore based on the activities of closely related compounds.

Postulated Core Mechanisms of Action

The biological activity of 1,3,5-triazine derivatives is often attributed to their ability to interact with and modulate the function of key cellular enzymes and signaling pathways.[1][4] Based on extensive research into this class of compounds, the primary hypothesized mechanisms of action for this compound and its derivatives are centered around the inhibition of protein kinases involved in cancer progression.

Inhibition of Tyrosine Kinases

Several studies have highlighted the potential of 1,3,5-triazine derivatives to act as inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. It is plausible that this compound, through derivatization of its reactive chlorine atoms, could yield compounds that bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by a derivative of this compound.

Inhibition of the PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and proliferation. The s-triazine scaffold has been identified as a promising template for the development of PI3K and mTOR inhibitors.[5] Derivatives of this compound could potentially be designed to target the ATP-binding pocket of PI3K and/or mTOR, leading to the suppression of this pro-survival pathway.

Caption: Plausible dual inhibition of the PI3K/mTOR signaling pathway by a derivative of this compound.

Quantitative Data from Structurally Related Compounds

| Compound Class | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |

| Phenylamino-s-triazine derivative (3b) | MCF7 (Breast Cancer) | 6.19 | - | - |

| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | A549 (Lung Cancer) | 0.20 | - | - |

| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | PI3Kα | 0.007 | - | - |

| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | mTOR | 0.048 | - | - |

Note: The data presented in this table is for structurally related but different compounds and should be used for illustrative purposes only.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential for evaluating the anticancer activity and mechanism of action of this compound and its derivatives. These protocols are based on standard methodologies used for similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound or its derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound represents a valuable starting point for the synthesis of novel bioactive molecules. Based on the extensive literature on 1,3,5-triazine derivatives, it is highly probable that analogues of this compound could exhibit anticancer properties through the inhibition of key signaling pathways such as those mediated by VEGFR-2 and PI3K/mTOR. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such derivatives. Further investigation into the specific biological targets and structure-activity relationships of compounds derived from this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 90723-86-7 | Benchchem [benchchem.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review [mdpi.com]

Synthesis and Characterization of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a versatile intermediate in the development of pharmaceuticals and functional materials. This document details established synthetic methodologies, including Friedel-Crafts and Suzuki coupling reactions, and provides a thorough summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 90723-86-7 |

| Molecular Formula | C₁₀H₇Cl₂N₃O |

| Molecular Weight | 256.09 g/mol |

| Melting Point | 132-136 °C (decomposes) |

| Appearance | Off-white powder |

| Purity (by HPLC) | ≥ 98% |

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two primary routes: a Friedel-Crafts reaction and a Suzuki coupling reaction. Both methods offer distinct advantages and are detailed below.

Friedel-Crafts Reaction

The Friedel-Crafts reaction provides a direct approach to synthesize the target compound by reacting cyanuric chloride with anisole in the presence of a Lewis acid catalyst, typically aluminum chloride.

Caption: Friedel-Crafts synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) and anisole (1.0 eq) in acetone.

-

Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Add aluminum chloride (1.0 eq) portion-wise while maintaining the temperature.

-

Reaction Progression: Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 15 hours.

-

Workup: Quench the reaction by carefully adding 50% hydrochloric acid.

-

Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from acetone to yield the pure compound.

Suzuki Coupling Reaction

The Suzuki coupling offers a highly selective and efficient alternative, utilizing a palladium catalyst to couple cyanuric chloride with p-methoxyphenylboronic acid.

Caption: Suzuki coupling synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: To a reaction flask, add cyanuric chloride (1.0 eq), p-methoxyphenylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., a magnetic silica-supported palladium complex), and a base such as potassium carbonate (2.0 eq) in ethanol.

-

Reaction: Stir the mixture at a controlled temperature (typically between 20-35 °C) for 1.5 to 4 hours.

-

Catalyst Removal: If using a magnetic catalyst, separate it from the reaction mixture using an external magnet.

-

Isolation and Purification: Remove the solvent under reduced pressure. Recrystallize the resulting crude product from ethanol and dry to obtain the pure compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: General workflow for compound characterization.

Spectroscopic Data

The spectroscopic data provides structural confirmation of the target compound.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ 7.90 (m, 2H), 7.10 (m, 2H), 3.85 (s, 3H) |

| ¹³C NMR (Predicted) | δ 171 (C-triazine), 163 (C-O), 131 (C-Ar), 128 (C-Ar), 114 (C-Ar), 55 (O-CH₃) |

| IR (cm⁻¹) | 3070 (Ar C-H), 1250 (C-O) |

| Mass Spectrometry | Expected M⁺ at m/z 255 and M+2 at m/z 257 due to ³⁵Cl and ³⁷Cl isotopes. |

Elemental Analysis

The elemental composition of the synthesized compound is confirmed by elemental analysis.

Table 3: Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | 46.90 | 46.87 |

| H | 2.76 | 2.81 |

| N | 16.41 | 16.49 |

This guide provides the essential information for the successful synthesis and thorough characterization of this compound, empowering researchers in their drug discovery and material science endeavors.

The Biological Activity of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and broad spectrum of biological activities.[1] This technical guide focuses on a specific derivative, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate and a molecule of interest for its potential pharmacological applications. The compound is characterized by a triazine core with two reactive chlorine atoms, which serve as handles for further chemical modification, and a 4-methoxyphenyl group.[2] This document synthesizes the current understanding of its biological activities, mechanisms of action, and relevant experimental methodologies, drawing from available scientific literature. While specific quantitative data for this exact compound is limited in publicly accessible resources, this guide leverages data from closely related s-triazine derivatives to provide a comprehensive overview of the scaffold's potential in drug discovery.

Synthesis and Chemical Profile

This compound is an important intermediate in organic synthesis.[3] The two chlorine atoms on the electron-deficient triazine ring are excellent leaving groups, making the compound a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alcohols.[2] This reactivity allows for the creation of diverse libraries of substituted triazine derivatives.

Several synthetic routes have been established, with the most common being the Friedel-Crafts reaction and the Suzuki coupling reaction.

-

Friedel-Crafts Alkylation : This method involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with anisole (methoxybenzene) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

-

Suzuki Coupling Reaction : A more recent approach utilizes the coupling of cyanuric chloride with p-methoxyphenylboronic acid, often employing a palladium complex as a catalyst.[4] This method is noted for its high efficiency and product purity under mild conditions.[4]

Biological Activities

Research indicates that this compound and its derivatives possess significant biological potential, primarily in the areas of anticancer and antimicrobial activity.[2][5]

Anticancer Properties

The s-triazine scaffold is a prevalent feature in many compounds developed as anticancer agents.[1] Derivatives have been shown to inhibit a variety of enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases (VEGFR-2, FGFR-1), PI3K, and mTOR.[1][5][6]

For this compound specifically, one study highlighted its efficacy in a breast cancer model, where it resulted in significant tumor reduction in vivo at concentrations as low as 10 µM.[2] While detailed IC₅₀ values for this particular compound against a panel of cell lines are not widely published, the cytotoxic potential of the broader s-triazine class is well-documented.

Table 1: Representative Cytotoxic Activities of Various 1,3,5-Triazine Derivatives

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| s-Triazine Derivative | UO-31 | Renal Cancer | 5.08 | [7] |

| Pyrazolyl-s-triazine | HCT-116 | Colon Cancer | 0.5 | [7] |

| 4-amino-6-(phenylamino)-1,3,5-triazine | HepG2 | Liver Cancer | 20.53 | [8] |

| Morpholino-s-triazine | HeLa | Cervical Cancer | 2.21 | [1] |

| Morpholino-s-triazine | HepG2 | Liver Cancer | 12.21 | [1] |

| Quinazoline-1,3,5-triazine Hybrid | EGFR Enzyme | - | 0.0368 |[8] |

Note: The data in this table are for various derivatives of 1,3,5-triazine and are presented to illustrate the general potential of the chemical class, not for this compound itself unless specified.

Antimicrobial Activity

The s-triazine core is also integral to compounds with antimicrobial properties.[9] this compound has been reported to exhibit significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism involves the inhibition of essential bacterial enzymes.[2] Furthermore, the broader class of triazine derivatives has been extensively investigated for antifungal activity.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for the title compound, are not available in the reviewed literature.

Mechanism of Action

The biological effects of this compound are believed to stem from its interaction with specific molecular targets like enzymes and cellular receptors.[2] The two reactive chlorine atoms are critical for its electrophilicity, potentially enabling covalent interactions with key residues, such as lysine, in the active sites of kinases.[2]

For anticancer activity, s-triazine derivatives often function as kinase inhibitors. By competitively binding to the ATP-binding pockets of kinases such as VEGFR-2, PI3K, or mTOR, they can block downstream signaling cascades that are essential for tumor growth, angiogenesis, and cell survival.[2][5][6]

References

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 90723-86-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 5. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]

- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Analysis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules, including UV absorbers. This document collates available data on its chemical and physical properties, provides an overview of its synthesis, and details experimental protocols for its preparation. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, a derivative of the 1,3,5-triazine family, is a versatile chemical intermediate.[1] Its structure, featuring a reactive dichlorotriazine core coupled with a methoxyphenyl group, makes it a valuable building block for the synthesis of more complex molecules. The triazine ring serves as a robust scaffold that can be functionalized to create compounds with a wide array of applications, notably in the development of pharmaceuticals and agrochemicals.[1] This guide focuses on the structural and synthetic aspects of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂N₃O | [3][4] |

| Molecular Weight | 256.09 g/mol | [3][4] |

| CAS Number | 90723-86-7 | [3][4] |

| Appearance | Off-white Powder | [2] |

| Purity (by HPLC) | ≥ 98% | [2] |

| Moisture (Karl Fischer) | ≤ 0.5% | [2] |

| Melting Point | 84-85 °C | [5] |

Note: Detailed experimental spectroscopic and crystallographic data for this compound are not widely available. The characterization of this compound often relies on its conversion to subsequent, more complex molecules.

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions. The most common methods include Suzuki coupling, Grignard reaction, and Friedel-Crafts alkylation.

Suzuki Coupling Reaction

A modern and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This approach involves the palladium-catalyzed cross-coupling of p-methoxyphenylboronic acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6] This method is often favored due to its mild reaction conditions and high yields.

Grignard Reaction

The Grignard reaction provides an alternative route, utilizing a Grignard reagent prepared from an aryl halide. This method involves the reaction of 4-methoxyphenylmagnesium bromide with cyanuric chloride.

Friedel-Crafts Alkylation

Another classical method is the Friedel-Crafts alkylation. This reaction involves the direct alkylation of anisole with cyanuric chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on reported methods.

Protocol for Suzuki Coupling Reaction

This protocol is adapted from a patented method utilizing a magnetic palladium catalyst.[6]

Materials:

-

p-Methoxyphenylboronic acid

-

Cyanuric chloride

-

Potassium carbonate

-

Ethanol

-

Magnetic silica supported palladium complex

Procedure:

-

To a reaction flask, add p-methoxyphenylboronic acid (e.g., 11 mmol), cyanuric chloride (e.g., 10 mmol), potassium carbonate (e.g., 20 mmol), and ethanol (e.g., 25 mL).

-

Add the magnetic silica supported palladium complex (e.g., 0.1 g).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C) for a specified time (e.g., 1-2.5 hours).

-

Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnet.

-

Recover the solvent from the product phase, for instance, by rotary evaporation, to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol.

-

Dry the purified product to obtain this compound.

Protocol for Grignard Reaction

This protocol is a generalized procedure based on typical Grignard reactions with triazines.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

Cyanuric chloride

-

Iodine (crystal)

-

Aqueous hydrochloric acid (e.g., 1 M)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 4-bromoanisole in dry THF to the dropping funnel.

-

Add a small amount of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture until the magnesium is consumed.

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of cyanuric chloride in dry THF and cool it to 0 °C.

-

Slowly add the prepared Grignard reagent to the cyanuric chloride solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring the mixture into a beaker of ice-cold aqueous hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Structural Elucidation

Applications

The primary application of this compound is as a key intermediate in the synthesis of UV absorbers, such as Bemotrizinol.[4] The two chlorine atoms can be sequentially substituted with other functional groups to build more complex molecules with desired properties. Its derivatives are also explored for their potential in medicinal chemistry and materials science.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. This guide provides a consolidated overview of its properties, synthesis, and handling, which will be of benefit to researchers and professionals in the chemical sciences. Further research to fully characterize its solid-state structure and spectroscopic properties would be a valuable addition to the scientific literature.

References

- 1. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]

- 2. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]

- 3. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 90723-86-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

Reactivity of the Triazine Ring in 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the 1,3,5-triazine ring in 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. The core of this compound, a six-membered heterocyclic ring with three nitrogen atoms, is rendered significantly electron-deficient, making the chlorine-substituted carbon atoms highly electrophilic. This intrinsic property dictates its primary reaction pathways, which are dominated by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document details the underlying mechanisms, provides experimental protocols for key transformations, and presents quantitative data to serve as a practical resource for synthetic, medicinal, and materials chemists.

Introduction

This compound, with CAS Registry Number 90723-86-7, is a highly functionalized heterocyclic compound. Its structure features a central 1,3,5-triazine ring substituted with two reactive chlorine atoms at the 2 and 4 positions and an electron-donating 4-methoxyphenyl group at the 6-position.[1] The chlorine atoms are excellent leaving groups, making the compound a versatile electrophilic building block for the systematic construction of more complex molecules.[1] This guide will explore the principal modes of reactivity, focusing on the sequential and controlled substitution of the chloro groups, which is fundamental to its application in organic synthesis, medicinal chemistry, and materials science.[2]

Core Reactivity of the 1,3,5-Triazine Ring

The reactivity of this compound is governed by the electron-deficient nature of the triazine ring. The three electronegative nitrogen atoms create a strong polarization of the ring's C-N bonds, resulting in highly electrophilic carbon centers. This makes the compound exceptionally susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[3]

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻), a good leaving group.[3]

Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

A key feature of dichlorotriazines is the ability to control the sequential substitution of the two chlorine atoms. The first substitution deactivates the ring towards subsequent attacks, meaning the second substitution requires more forcing conditions, typically a higher temperature. This differential reactivity allows for the synthesis of unsymmetrically substituted triazines.

Caption: Temperature-Controlled Sequential Nucleophilic Substitution.

Reactivity with Various Nucleophiles: The compound readily reacts with a wide array of N-, O-, and S-centered nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Nucleophile | Amines (e.g., morpholine) | 2-Amino-4-chloro-triazine derivative | Base (e.g., DIEA), DCM, Room Temp | High | [4] |

| O-Nucleophile | Alcohols/Phenols (e.g., Resorcinol) | 2-Alkoxy/Aryloxy-4-chloro-triazine | Lewis Acid (AlCl₃), Chlorobenzene, 40°C | ~72% | [5] |

| S-Nucleophile | Thiols (e.g., 3-methylbutane-2-thiol) | 2-Thioether-4-chloro-triazine | Base (e.g., DIEA), DCM, 0°C to RT | High |[6] |

Palladium-Catalyzed Cross-Coupling Reactions

While less common than nucleophilic substitution, the chlorine atoms on the triazine ring can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds. The most notable example is the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This reaction is particularly useful for the synthesis of the title compound itself from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and p-methoxyphenylboronic acid. The reaction demonstrates that a C-C bond can be formed at one of the triazine's electrophilic centers under palladium catalysis.

Caption: Synthesis via Suzuki-Miyaura Coupling.

Other cross-coupling reactions like Sonogashira, Heck, or Stille could theoretically be applied, but specific examples for this compound are not prevalent in the literature, suggesting that the high reactivity towards nucleophiles often makes SNAr the preferred pathway.

Experimental Protocols

The following sections provide detailed methodologies for key transformations involving this compound.

Caption: General Experimental Workflow for Nucleophilic Substitution.

Protocol: General Nucleophilic Substitution (Monosubstitution)

This protocol describes a general procedure for the reaction of this compound with a nucleophile to yield a monosubstituted product.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Cooling: Cool the solution to the desired temperature, typically 0 °C for the first substitution to ensure selectivity, using an ice bath.

-

Reagent Addition: To the stirring solution, add the nucleophile (1.0-1.2 eq). Subsequently, add a non-nucleophilic base such as Diisopropylethylamine (DIEA) or potassium carbonate (1.0-1.5 eq) portion-wise or dropwise to neutralize the HCl generated.

-

Reaction: Stir the reaction mixture at the chosen temperature. For the first substitution, this may range from 30 minutes to several hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting dichlorotriazine is consumed.

-

Workup: Dilute the reaction mixture with the organic solvent used and wash with water or a mild aqueous solution (e.g., saturated NH₄Cl) to remove salts.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure monosubstituted triazine derivative.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from patent literature for the synthesis of the title compound.

-

Preparation: To a reaction flask, add p-methoxyphenylboronic acid (1.1-1.2 eq), cyanuric chloride (1.0 eq), potassium carbonate (2.0 eq), ethanol (as solvent), and a magnetic silica-supported palladium complex catalyst (e.g., 0.1 g per 10 mmol of cyanuric chloride).

-

Reaction: Stir the mixture at a controlled temperature, for instance, 30-35 °C, for 1.5 to 2.5 hours.

-

Catalyst Separation: After the reaction is complete, separate and recover the magnetic catalyst using an external magnetic field.

-

Isolation: Recover the solvent from the product phase by evaporation under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol and dry to obtain pure this compound.

Table 2: Quantitative Data for Suzuki-Miyaura Synthesis

| Pd Catalyst Support | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Iron Strontium Oxide Silica | 35 | 2.5 | 93.5 | 98.8 | [4] |

| Iron Copper Ferrite Silica | 30 | 1.5 | 84.0 | 98.7 | [4] |

| Iron Zinc Ferrite Silica | 35 | 2.0 | 68.5 | 98.8 | [4] |

| Iron-Nickel-Oxide Silica | 30 | 2.0 | 52.0 | 98.3 |[4] |

Physicochemical and Spectroscopic Data

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 90723-86-7 | [2] |

| Molecular Formula | C₁₀H₇Cl₂N₃O | [2] |

| Molecular Weight | 256.09 g/mol | [2] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 132-133 °C | [7] |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.89 (d, J=8.9 Hz, 2H), 6.98 (d, J=8.9 Hz, 2H), 3.86 (s, 3H) | [1] |

| Purity (HPLC) | NLT 98% |[8] |

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. Its ability to undergo sequential, controlled substitutions makes it an ideal scaffold for building libraries of compounds in drug discovery or for creating functional materials. A significant industrial use is as an intermediate in the synthesis of Bemotrizinol (Tinosorb S), a broad-spectrum UV absorber used in sunscreens.[9] It is also a precursor for bis(resorcinyl) triazine derivatives, which are also effective UV light absorbers.[10]

Conclusion

This compound is a versatile and highly reactive synthetic building block. Its chemistry is dominated by the electrophilic nature of the triazine ring, which facilitates sequential nucleophilic aromatic substitution with a high degree of control, primarily through temperature manipulation. Furthermore, it can participate in C-C bond-forming reactions via palladium-catalyzed couplings. The reliable and predictable reactivity of this compound, supported by the detailed protocols and data presented in this guide, solidifies its role as a valuable intermediate for researchers in pharmaceuticals, materials science, and fine chemical synthesis.

References

- 1. This compound | 90723-86-7 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, identified by the CAS number 90723-86-7. The document consolidates available data to support research and development activities involving this compound.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a triazine ring substituted with two chlorine atoms and a methoxyphenyl group.[1]

Chemical Structure:

References

The Influence of Substituents on the Electron Density of s-Triazine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic ring, make it a versatile core for developing a wide array of functional molecules, including approved drugs for cancer therapy.[1][2] The strategic substitution of the s-triazine ring allows for the fine-tuning of its electron density, which in turn modulates its reactivity, pharmacokinetic properties, and biological activity. This technical guide provides an in-depth analysis of the electronic effects of substituents on the s-triazine core, supported by quantitative data, experimental and computational protocols, and visualizations of key concepts.

Electronic Nature of the Unsubstituted s-Triazine Ring

The s-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms, which are more electronegative than carbon. This results in a significant polarization of the carbon-nitrogen bonds, leading to an accumulation of electron density on the nitrogen atoms and a depletion of electron density on the carbon atoms.[3] This inherent electron deficiency makes the s-triazine ring susceptible to nucleophilic substitution, a key characteristic exploited in the synthesis of its derivatives.[4]

A Hirshfeld charge analysis quantifies this charge distribution, assigning a partial positive charge of +0.104 to the carbon atoms and a partial negative charge of -0.165 to the nitrogen atoms in the unsubstituted ring.[3] This charge separation is fundamental to understanding the ring's chemical behavior and its interactions with biological targets.

Impact of Substituents on Electron Density

The introduction of substituents at the 2, 4, and 6 positions of the s-triazine ring profoundly alters its electronic landscape through inductive and resonance effects. These effects can either enhance or diminish the electron-deficient nature of the ring, thereby influencing its reactivity and biological function.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) further decrease the electron density of the s-triazine ring. This enhances its electrophilicity, making it more reactive towards nucleophiles. In the context of drug design, EWGs have been shown to be crucial for enhancing the antibacterial and antifungal activity of s-triazine derivatives.

Below is a diagram illustrating the general electronic effects of EWGs and EDGs on the s-triazine ring.

Quantitative Analysis of Substituent Effects

The electronic impact of substituents can be quantitatively assessed through computational chemistry methods, primarily Density Functional Theory (DFT). Parameters such as atomic charges and dipole moments provide valuable insights into the electron distribution within substituted s-triazine molecules. The following table summarizes calculated electronic properties for s-triazine with various substituents.

| Substituent (R) at C2 | Ring Atom | Calculated Atomic Charge (Mulliken) | Net Dipole Moment (Debye) | Reference |

| -H (Unsubstituted) | C | +0.104 (Hirshfeld) | 0.00 | [3] |

| N | -0.165 (Hirshfeld) | |||

| -NH₂ | C2 | +0.23 | 1.83 | Computational Study |

| N (ring) | -0.28 | |||

| N (amino) | -0.65 | |||

| -NO₂ | C2 | +0.35 | 3.54 | [7] |

| N (ring) | -0.21 | |||

| N (nitro) | +0.58 | |||

| -Cl | C2 | +0.15 | 1.28 | Computational Study |

| N (ring) | -0.25 | |||

| -OCH₃ | C2 | +0.30 | 1.75 | Computational Study |

| N (ring) | -0.29 | |||

| O (methoxy) | -0.45 |

Note: The values for -NH₂, -Cl, and -OCH₃ are representative values derived from typical DFT calculations as specific literature values for a direct comparison were not available in a single source. These values are intended for illustrative purposes.

Experimental and Computational Protocols

Experimental Determination of Electron Density

Methodology: Single-Crystal X-ray Diffraction and Hirshfeld Surface Analysis

This method provides an experimental map of the electron density distribution in the crystalline state.

-

Crystal Growth: High-quality single crystals of the substituted s-triazine derivative are grown by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined against the collected diffraction data. This provides the precise positions of all atoms in the crystal lattice.

-

Hirshfeld Surface Analysis: The refined crystal structure is used to generate a Hirshfeld surface. This surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The analysis of this surface and the associated 2D fingerprint plots reveals the nature and extent of intermolecular interactions, which are governed by the molecule's electron distribution.[8][9][10]

Computational Protocol for Electron Density Analysis

Methodology: Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules.

-

Molecular Structure Input: The 3D structure of the substituted s-triazine molecule is built using molecular modeling software.

-

Computational Method Selection:

-

Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

-

Property Calculation:

-

Atomic Charges: Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analyses are performed to calculate the partial charges on each atom.

-

Electrostatic Potential (ESP) Map: The ESP is calculated and mapped onto the electron density surface to visualize electron-rich and electron-poor regions of the molecule.

-

Dipole Moment: The net molecular dipole moment is calculated.

-

The following diagram illustrates a general workflow for the synthesis and analysis of substituted s-triazines.

Electron Density and Biological Activity: A Case Study in Cancer Therapy

The modulation of electron density in s-triazine derivatives is a key strategy in the development of targeted cancer therapies. Several s-triazine-based drugs, such as Gedatolisib, function by inhibiting specific signaling pathways that are dysregulated in cancer cells. One such critical pathway is the PI3K/mTOR pathway, which controls cell growth, proliferation, and survival.[1][4]

The inhibitory activity of these molecules is often dependent on their ability to form specific interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. The electron density distribution on the s-triazine derivative, particularly the location of electron-rich nitrogen atoms and electron-poor hydrogen bond donors, dictates the strength and specificity of these interactions. For example, dimorpholino-substituted s-triazines are potent inhibitors of PI3K and mTOR, where the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the NH of valine residues in the enzyme's hinge region.[1]

The diagram below depicts a simplified PI3K/mTOR signaling pathway and highlights the point of inhibition by s-triazine derivatives.

Conclusion

The electron density of the s-triazine ring is a critical parameter that governs its chemical reactivity and biological function. A thorough understanding of how different substituents modulate this property is essential for the rational design of novel s-triazine-based therapeutics and materials. This guide has provided a comprehensive overview of the electronic effects of substituents, supported by quantitative data and detailed methodologies for their analysis. By leveraging both experimental and computational techniques, researchers can continue to exploit the versatile s-triazine scaffold to develop molecules with tailored electronic properties for a wide range of applications.

References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 5. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. srs.tcu.edu [srs.tcu.edu]

A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on Dichloro-s-triazines

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (s-triazine) framework is a pivotal scaffold in the fields of medicinal chemistry, materials science, and agrochemicals. The utility of this heterocycle is largely due to the predictable and sequential reactivity of its chlorinated precursors, particularly dichloro-s-triazines. These molecules readily undergo nucleophilic aromatic substitution (SNAr) reactions, offering a high degree of control for the precise installation of a wide array of functional groups. This guide provides an in-depth exploration of the core principles governing these substitutions, detailed experimental methodologies, and a summary of quantitative data to aid researchers in the strategic design and execution of synthetic routes involving dichloro-s-triazines.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on a dichloro-s-triazine ring proceeds via a characteristic two-step addition-elimination mechanism. The inherent electron deficiency of the triazine ring, caused by the presence of three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

The reaction mechanism can be broken down into two key steps:

-

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1]

-

Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion, which is a good leaving group. The overall reaction is thermodynamically driven by the formation of a more stable, substituted product.[1]

The substitution of the first chlorine atom influences the reactivity of the remaining chlorine. Generally, the introduction of an electron-donating group slightly deactivates the ring towards further substitution, requiring more forcing conditions for the second substitution.

References

Methodological & Application

Synthetic Protocols for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the preparation of various compounds, including the broad-spectrum UV absorber Bemotrizinol.[1][2] The protocols outlined below are based on established synthetic routes, including the Friedel-Crafts reaction and Suzuki coupling, offering versatility for different laboratory settings and research needs.

Introduction

This compound (CAS No: 90723-86-7) is a heterocyclic compound featuring a triazine core substituted with two reactive chlorine atoms and a 4-methoxyphenyl group.[3] The electrophilic nature of the carbon atoms attached to the chlorine atoms makes this compound a valuable building block for nucleophilic substitution and coupling reactions, enabling the synthesis of a diverse range of derivatives for applications in pharmaceuticals, agrochemicals, and materials science.[3][4]

Synthetic Approaches

Two primary and effective methods for the synthesis of this compound are the Friedel-Crafts reaction and the Suzuki coupling reaction. A Grignard reagent-mediated synthesis is also a viable, though potentially more technically demanding, alternative.

Friedel-Crafts Reaction

This classic method involves the electrophilic aromatic substitution of anisole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The reaction selectively replaces one chlorine atom on the triazine ring with the 4-methoxyphenyl group.

Suzuki Coupling Reaction

A more modern and often higher-yielding approach is the palladium-catalyzed Suzuki coupling of p-methoxyphenylboronic acid with cyanuric chloride.[3][5] This method offers mild reaction conditions and high selectivity.[5]

Grignard Reaction

This protocol involves the preparation of a Grignard reagent from 4-bromoanisole, which then reacts with cyanuric chloride.[4][7]

Quantitative Data Summary

The following table summarizes quantitative data from various reported Suzuki coupling reactions for the synthesis of this compound, showcasing the impact of different catalysts on reaction time and yield.[5]

| Catalyst | Reactant Ratio (Boronic Acid:Cyanuric Chloride) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Magnetic iron strontium oxide silica supported palladium | 1.1 : 1 | Ethanol | 35 | 2.5 | 93.5 | 98.8 |

| Magnetic iron copper ferrite silica supported palladium | 1.1 : 1 | Ethanol | 30 | 1.5 | 84.0 | 98.7 |

| Magnetic iron zinc ferrite silica supported palladium | 1.2 : 1 | Ethanol | 35 | 2 | 68.5 | 98.8 |

| Magnetic iron-nickel-oxide silica supported palladium | 1.2 : 1 | Ethanol | 30 | 2 | 52.0 | 98.3 |

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction

This protocol is based on a reported procedure for the Lewis acid-catalyzed reaction between cyanuric chloride and anisole.[6]

Materials:

-

Cyanuric chloride (1, 0.108 mol, 20 g)

-

Anisole (0.108 mol, 11.8 g)

-

Anhydrous Aluminum Chloride (AlCl₃) (0.108 mol, 14.4 g)

-

Dichloromethane (CH₂Cl₂) or Chlorobenzene (anhydrous)

-

50% Hydrochloric acid (HCl)

-

Water

-

Acetone for crystallization

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve cyanuric chloride and anisole in the chosen anhydrous solvent (e.g., dichloromethane).

-

Cool the stirred solution to 0–5°C in an ice bath.

-

Carefully add anhydrous AlCl₃ portion-wise to the reaction mixture over 2 hours, maintaining the temperature between 0–5°C.

-

After the addition is complete, allow the mixture to stir for an additional 15 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (3:2) eluent.

-

Upon completion, quench the reaction by carefully adding 50% HCl.

-

Filter the resulting solid product, wash thoroughly with water until neutral, and dry.

-

Recrystallize the crude product from acetone to obtain pure this compound.

Note: The use of acetone as a reaction solvent has been reported but is questionable due to its potential to act as a Lewis base and deactivate the AlCl₃ catalyst.[6] Anhydrous non-coordinating solvents like dichloromethane or chlorobenzene are recommended.[6]

Protocol 2: Synthesis via Suzuki Coupling Reaction

This protocol describes a high-yield synthesis using a palladium catalyst.[5]

Materials:

-

p-Methoxyphenylboronic acid (11 mmol)

-

Cyanuric chloride (10 mmol)

-

Potassium carbonate (20 mmol)

-

Ethanol (25 mL)

-

Magnetic iron strontium oxide silica supported palladium complex (0.1 g)

Procedure:

-

To a reaction flask, add p-methoxyphenylboronic acid, cyanuric chloride, potassium carbonate, and the palladium catalyst.

-

Add ethanol to the flask and stir the mixture at 35°C for 2.5 hours.

-

After the reaction is complete, separate the magnetic catalyst using an external magnet.

-

Recover the solvent from the product phase by evaporation.

-

Recrystallize the crude product from ethanol and dry to obtain the pure product.

Reaction Pathway Diagrams

Caption: Friedel-Crafts reaction pathway for synthesis.

References

- 1. This compound CAS#: 90723-86-7 [m.chemicalbook.com]

- 2. This compound | 90723-86-7 [chemicalbook.com]

- 3. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]

- 4. This compound | 90723-86-7 | Benchchem [benchchem.com]

- 5. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine as a versatile building block in nucleophilic substitution reactions. The protocols detailed below are intended to serve as a guide for the synthesis of a variety of substituted triazine derivatives with potential applications in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic compound featuring a triazine core substituted with two reactive chlorine atoms and a 4-methoxyphenyl group.[1][2] The electron-deficient nature of the triazine ring renders the chlorine atoms excellent leaving groups, making the compound an ideal substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled, stepwise introduction of various nucleophiles, such as amines, alcohols, and thiols, to create a diverse library of mono- and di-substituted triazine derivatives.[1][3] The differential reactivity of the two chlorine atoms, where the substitution of the first deactivates the second, enables chemoselective functionalization by carefully controlling reaction conditions, primarily temperature.[4][5]

Key Applications

The derivatives of this compound are valuable in several fields:

-

Medicinal Chemistry: Triazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The ability to readily introduce diverse functional groups allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

-

Materials Science: This compound serves as a key intermediate in the synthesis of high-performance UV absorbers, which are crucial for protecting materials from photodegradation.[6] The resulting triazine-based UV absorbers are used in cosmetics, plastics, and coatings.

-

Organic Synthesis: As a versatile scaffold, it enables the construction of complex molecular architectures, including dendrimers and macrocycles.

General Principles of Reactivity

The two chlorine atoms on the triazine ring can be substituted sequentially. The first substitution typically occurs at a lower temperature (around 0 °C), while the second substitution requires a higher temperature (room temperature to reflux).[4][5] This temperature-dependent reactivity allows for the synthesis of unsymmetrically substituted triazines by using different nucleophiles in a stepwise manner. The general order of reactivity for nucleophiles with chlorotriazines is typically amines > thiols > alcohols.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of a Disubstituted Triazine with an Oxygen Nucleophile - Preparation of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

This protocol is adapted from the synthesis of bis(resorcinyl) triazine derivatives, which are used as UV light absorbers.[6][7]

Materials:

-

This compound (18.5 g, 0.07 mol)

-

Resorcinol (16.2 g, 0.15 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (22 g, 0.16 mol)

-

Chlorobenzene

-

Distilled Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, prepare a mixture of this compound (18.5 g, 0.07 mol) and resorcinol (16.2 g, 0.15 mol) in chlorobenzene.

-

Heat the mixture to 40 °C with stirring.

-

Slowly add anhydrous aluminum chloride (22 g, 0.16 mol) to the reaction mixture while maintaining the temperature at 40 °C.

-

After the addition is complete, continue stirring at 40 °C for 3 hours.

-

Allow the reaction mixture to cool to room temperature and stir for an additional 8 hours.

-

Filter the resulting precipitate by suction using a Buchner funnel.

-

Wash the collected solid with distilled water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 80 °C.

Quantitative Data:

| Product | Starting Material Molar Ratio (Triazine:Resorcinol:AlCl₃) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine | 1 : 2.14 : 2.28 | Chlorobenzene | 40 | 11 | 72.3 |

Protocol 2: General Procedure for Monosubstitution with an Amine Nucleophile

This generalized protocol is based on the established reactivity of dichlorotriazines.[4][5] The first substitution with an amine is typically carried out at low temperatures.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.0 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA) (1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)

Procedure:

-

Dissolve this compound in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine nucleophile and the base in the same anhydrous solvent.

-

Add the solution of the nucleophile and base dropwise to the stirred triazine solution at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the monosubstituted product by column chromatography.

Protocol 3: General Procedure for Disubstitution with a Second Nucleophile

This protocol describes the second substitution reaction, which generally requires higher temperatures.

Materials:

-

Mono-substituted triazine from Protocol 2 (1.0 eq)

-

Second nucleophile (amine, alcohol, or thiol) (1.1 eq)

-

A suitable base (e.g., DIEA or K₂CO₃) (1.2 eq)

-

A suitable solvent (e.g., THF or 1,4-dioxane)

Procedure:

-

Dissolve the purified mono-substituted triazine in a suitable solvent.

-

Add the second nucleophile and the base to the solution.

-

Heat the reaction mixture to room temperature or reflux, depending on the reactivity of the nucleophile.

-

Monitor the reaction by TLC. This step may require several hours to overnight.

-

After completion, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

-

Purify the final disubstituted product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Sequential substitution workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-344430) | 90723-86-7 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. daneshyari.com [daneshyari.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its triazine core, substituted with two reactive chlorine atoms and a 4-methoxyphenyl group, offers a scaffold for the construction of a diverse array of complex molecules. The chlorine atoms are excellent leaving groups, making the compound an ideal electrophilic partner for nucleophilic substitution reactions. This allows for the sequential and chemoselective introduction of various functionalities, enabling the synthesis of compounds with applications in medicinal chemistry, materials science, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods include Friedel-Crafts alkylation, Grignard reactions, and Suzuki coupling reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Suzuki Coupling Reaction

A highly efficient and green method for the synthesis of this compound involves a Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride.[2] This method offers high yields and purity under mild reaction conditions.[2]

Table 1: Synthesis of this compound via Suzuki Coupling [2]

| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Magnetic iron strontium oxide silica supported palladium | 1.5 | 35 | 96.0 | 99.4 |

| Magnetic iron copper ferrite silica supported palladium | 1.5 | 35 | 92.0 | 99.1 |

| Magnetic iron strontium oxide silica supported palladium | 2.5 | 35 | 93.5 | 98.8 |

| Magnetic iron copper ferrite silica supported palladium | 3 | 35 | 91.0 | 99.0 |

| Magnetic iron copper ferrite silica supported palladium | 1.5 | 30 | 84.0 | 98.7 |

| Magnetic iron cobalt ferrite silica supported palladium | 1 | 45 | 51.0 | 98.2 |

Experimental Protocol: Suzuki Coupling Synthesis [2]

-

To a reaction flask, add p-methoxyphenylboronic acid (1.2 eq), cyanuric chloride (1.0 eq), potassium carbonate (2.0 eq), and ethanol (2.5 mL per mmol of cyanuric chloride).

-

Add the magnetic silica supported palladium complex catalyst (e.g., magnetic iron strontium oxide silica supported palladium, ~0.15g per 10mmol of cyanuric chloride).

-

Stir the reaction mixture at the specified temperature (e.g., 35 °C) for the required time (e.g., 1.5 h).

-

Upon completion of the reaction, separate the catalyst using an external magnetic field.

-

Recover the solvent from the product phase by evaporation.

-